molecular formula C22H28N4O3 B11154157 N~4~-(3,4-dimethoxyphenethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N~4~-(3,4-dimethoxyphenethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11154157
M. Wt: 396.5 g/mol
InChI Key: IDKHGKSVNQMPOU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties .

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

N~4~-(3,4-dimethoxyphenethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that belongs to the pyrazolo[3,4-b]pyridine class. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.

  • Molecular Formula : C16H19N3O5
  • Molecular Weight : 333.34 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The MTT assay results indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways.

CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-70.25Apoptosis via caspase activation
2aMDA-MB-2310.5Increased ROS production

The compound this compound has been evaluated for its potential to inhibit tumor growth and induce cell death in vitro.

Mechanism Studies

The underlying mechanisms of action for pyrazolo[3,4-b]pyridine derivatives often involve:

  • Caspase Activation : Induction of apoptosis through the activation of caspases 9 and 3/7.
  • ROS Production : Increased reactive oxygen species (ROS) levels leading to oxidative stress in cancer cells.
  • Inhibition of NF-kB : Suppression of NF-kB signaling pathways which are critical for cell survival.

Neuroprotective Effects

Some studies have suggested that pyrazolo[3,4-b]pyridine derivatives may also exhibit neuroprotective properties. These effects are hypothesized to be mediated through the inhibition of phosphodiesterase enzymes and modulation of neurotransmitter systems.

Inflammatory Response

Research indicates that compounds in this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines. This suggests potential applications in treating conditions such as arthritis or neuroinflammation.

Case Studies

  • Case Study on Breast Cancer :
    • A study examined the effects of a related pyrazolo compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxicity compared to standard chemotherapy agents like cisplatin.
  • Neuroprotection in Animal Models :
    • Animal studies showed that administration of a pyrazolo derivative led to improved outcomes in models of neurodegenerative diseases by reducing neuronal apoptosis and inflammation.

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H28N4O3/c1-13(2)17-12-16(20-14(3)25-26(4)21(20)24-17)22(27)23-10-9-15-7-8-18(28-5)19(11-15)29-6/h7-8,11-13H,9-10H2,1-6H3,(H,23,27)

InChI Key

IDKHGKSVNQMPOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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